molecular formula C15H25N3O3 B1381546 tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate CAS No. 1330765-10-0

tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

Cat. No.: B1381546
CAS No.: 1330765-10-0
M. Wt: 295.38 g/mol
InChI Key: SLTDSGKMXDLABH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[3,4-c]pyridine core, which is a bicyclic structure combining a pyrazole and a pyridine ring. The presence of functional groups such as tert-butyl, hydroxymethyl, and isopropyl adds to its chemical versatility.

Preparation Methods

The synthesis of tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves tert-butylation reactions using tert-butyl halides in the presence of a base.

    Addition of the hydroxymethyl group: Hydroxymethylation can be performed using formaldehyde or other suitable reagents.

    Incorporation of the isopropyl group: Isopropylation is typically carried out using isopropyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and controlled reaction conditions.

Chemical Reactions Analysis

tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the pyrazole ring to a dihydropyrazole using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group, using reagents like alkyl halides.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of functional groups allows for various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate include other pyrazolo[3,4-c]pyridine derivatives with different substituents. These compounds may share similar chemical properties but differ in their reactivity and applications. For example:

    tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.

    tert-Butyl 3-(hydroxymethyl)-1-ethyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3/c1-10(2)18-13-8-17(14(20)21-15(3,4)5)7-6-11(13)12(9-19)16-18/h10,19H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTDSGKMXDLABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CCN(C2)C(=O)OC(C)(C)C)C(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103410
Record name 6H-Pyrazolo[3,4-c]pyridine-6-carboxylic acid, 1,4,5,7-tetrahydro-3-(hydroxymethyl)-1-(1-methylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330765-10-0
Record name 6H-Pyrazolo[3,4-c]pyridine-6-carboxylic acid, 1,4,5,7-tetrahydro-3-(hydroxymethyl)-1-(1-methylethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330765-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Pyrazolo[3,4-c]pyridine-6-carboxylic acid, 1,4,5,7-tetrahydro-3-(hydroxymethyl)-1-(1-methylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Reactant of Route 2
tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Reactant of Route 3
tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Reactant of Route 4
tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Reactant of Route 5
tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

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